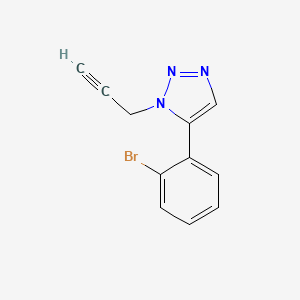

5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

描述

属性

IUPAC Name |

5-(2-bromophenyl)-1-prop-2-ynyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3/c1-2-7-15-11(8-13-14-15)9-5-3-4-6-10(9)12/h1,3-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVGKECIAHKGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=CN=N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a member of the 1,2,3-triazole family, which has garnered significant attention due to its diverse biological activities. This compound features a bromophenyl group and a propynyl moiety, which contribute to its unique properties and potential applications in medicinal chemistry.

The compound can be characterized by its molecular formula and has a molecular weight of approximately 252.10 g/mol. The presence of the bromine atom on the phenyl ring enhances its electronic properties, making it a suitable candidate for various biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, triazole derivatives have been shown to possess inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-triazole | Staphylococcus aureus | 6.25 µg/mL |

| 5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-triazole | Escherichia coli | 0.391 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The triazole ring is known for its role in modulating cell proliferation and apoptosis. Compounds containing the triazole moiety have been investigated for their anticancer properties. For example, studies demonstrate that similar triazoles can inhibit cancer cell growth by inducing apoptosis through the regulation of key proteins involved in cell survival pathways.

In vitro studies on related triazole compounds have shown:

- Inhibition of HepG2 Cell Growth : Compounds demonstrated IC50 values ranging from 5 to 10 µM against liver cancer cells.

- Mechanism : The anticancer activity is attributed to the inhibition of tubulin polymerization and modulation of apoptosis-related proteins such as Bax and Bcl-2 .

The biological activity of 5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-triazole is primarily mediated through its ability to interact with specific biological targets:

- Metal Complexation : The compound can form stable complexes with metal ions, influencing metalloenzyme activity.

- Hydrogen Bonding : The triazole ring allows for π-π stacking interactions and hydrogen bonding with nucleic acids and proteins, which can alter their structure and function .

Study on Cholinesterase Inhibition

A study investigating various triazoles found that certain derivatives exhibited inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases. The results indicated that structural modifications significantly impacted enzyme inhibition potency .

Hybridization Studies

Research into hybrid compounds combining triazoles with other pharmacophores revealed enhanced biological activity. For instance, hybrids displayed improved anticancer activity compared to their parent compounds, suggesting that 5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-triazole could be effectively used in drug design strategies targeting multiple pathways .

科学研究应用

Biological Activities

Research indicates that 5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole exhibits several biological properties:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the triazole moiety, which is known to inhibit fungal growth and bacterial proliferation.

- Anticancer Potential : Preliminary investigations suggest that the compound may have anticancer activity. It has been tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a candidate for drug development:

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics or antifungal agents based on its structure. |

| Anticancer Drugs | Potential lead compound for designing anticancer therapies. |

| Diagnostic Agents | Use in imaging techniques due to its ability to bind selectively with certain biomolecules. |

Materials Science Applications

In addition to its biological applications, this compound is also explored in materials science:

- Polymer Chemistry : The reactive triazole group can be utilized to create cross-linked polymer networks, enhancing material properties such as thermal stability and mechanical strength.

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this triazole showed effective inhibition against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) indicated that modifications on the bromophenyl group could enhance potency.

- Cancer Cell Line Testing : Research conducted on various cancer cell lines revealed that the compound induced cell cycle arrest at the G0/G1 phase, suggesting potential mechanisms for anticancer activity.

- Polymer Development : A recent project focused on synthesizing a new class of polymers using this triazole as a building block. The resulting materials exhibited improved thermal properties compared to traditional polymers.

相似化合物的比较

Structural Modifications and Physicochemical Properties

Key structural variations among triazole derivatives include halogen substitution, aromatic substituents, and alkyne functionalization. Below is a comparative analysis:

Key Observations :

- Propargyl vs. Aromatic Substitutents : Propargyl groups (target compound) enable modular derivatization, whereas methoxy or acetamide substituents (3b, 9c) improve solubility or biological targeting .

- Synthetic Yields : Propargyl-containing triazoles (target compound: 72%, 3ac: 81–86%) show comparable yields, suggesting efficient CuAAC protocols .

Molecular Interactions and Crystal Packing

- Halogen Bonding : Bromine in the target compound may participate in halogen bonding, as seen in isostructural chloro/bromo derivatives (), which influence crystal packing and receptor binding .

准备方法

General Synthetic Approach: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most established and efficient method for preparing 1,4-disubstituted 1,2,3-triazoles, including derivatives like 5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction proceeds regioselectively to give 1,4-disubstituted triazoles under mild conditions with high yields.

-

- The terminal alkyne (propargyl bromide or propargyl derivatives) reacts with an organic azide (e.g., 2-bromophenyl azide) in the presence of a copper(I) catalyst.

- The reaction is typically performed in a mixed solvent system such as tert-butanol/water or dimethylformamide (DMF)/water.

- Sodium ascorbate is often used as a reducing agent to generate Cu(I) in situ from Cu(II) salts like CuSO4·5H2O.

- The reaction proceeds at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC).

- Purification is achieved by column chromatography on silica gel.

Specific Synthesis of this compound

While direct literature on this exact compound is limited, the preparation can be extrapolated from closely related procedures involving substituted phenyl azides and propargyl derivatives.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Preparation of 2-bromophenyl azide from 2-bromoaniline via diazotization and azide substitution | Formation of 2-bromophenyl azide intermediate |

| 2 | Reaction of 2-bromophenyl azide with propargyl bromide or propargyl amine in the presence of CuSO4·5H2O and sodium ascorbate in t-BuOH/H2O or DMF/H2O | CuAAC reaction forming the triazole ring with 1-propargyl and 5-(2-bromophenyl) substitution |

| 3 | Purification by silica gel column chromatography using petroleum ether/ethyl acetate or dichloromethane/methanol mixtures | Isolation of pure this compound |

- Key Notes:

- The use of propargyl bromide or propargyl amine allows introduction of the prop-2-yn-1-yl group at the N1 position.

- The 2-bromophenyl azide is synthesized from the corresponding aniline derivative, ensuring the bromine substituent is retained.

- Reaction times vary but typically range from 1 to 24 hours depending on temperature and catalyst loading.

- Microwave irradiation can be employed to accelerate the reaction, reducing times to minutes with comparable yields.

Alternative Transition-Metal-Free Synthesis

A transition-metal-free approach has been reported for synthesizing 5-substituted 1,2,3-triazoles, which may be adapted for this compound:

-

- Utilizes carbodiimides and diazo compounds as starting materials.

- Base such as potassium hydroxide (KOH) in acetonitrile (MeCN) is used.

- The reaction proceeds at room temperature over 15 hours.

- The crude product is purified by flash column chromatography.

Analytical and Purification Techniques

-

- Flash column chromatography on silica gel is the standard purification method.

- Eluent systems typically involve petroleum ether/ethyl acetate mixtures (ratios from 7:1 to 4:1) or dichloromethane/methanol gradients.

-

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity.

- High-Resolution Mass Spectrometry (HRMS) or Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) ensures molecular formula accuracy.

- Infrared spectroscopy (FTIR) identifies characteristic functional groups.

- Elemental analysis and X-ray crystallography may be used for definitive structural confirmation.

Summary Table of Preparation Methods

常见问题

Basic Research Question

- 1H/13C NMR : Assigns substituent positions; bromine-induced deshielding in aromatic protons (δ 7.4–8.1 ppm) is diagnostic .

- HRMS : Confirms molecular formula (e.g., C₁₁H₈BrN₃ requires m/z 280.9923) .

- X-ray crystallography : ORTEP-III (via WinGX) visualizes anisotropic displacement parameters and packing motifs .

Advanced Application : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) for structure-activity studies .

How can reaction yields be optimized for electron-deficient bromophenyl derivatives?

Advanced Research Question

Electron-withdrawing bromine reduces alkyne reactivity. Strategies include:

- Microwave-assisted synthesis : Accelerates reactions (e.g., 30 min vs. 16 hr) while maintaining regioselectivity .

- Co-catalysts : Additives like TBAB (tetrabutylammonium bromide) enhance solubility of halogenated intermediates .

- Low-polarity solvents : Dichloromethane minimizes side reactions (e.g., alkyne oligomerization) .

Case Study : In , THF/water with CuSO₄ achieved 61% yield for a methoxy-substituted triazole, despite steric hindrance .

What methodologies validate the biological activity of bromophenyl-triazole derivatives?

Advanced Research Question

- Enzyme inhibition assays : Cholinesterase inhibition is tested via Ellman’s method, with IC₅₀ values correlated to substituent electronegativity .

- Molecular docking : AutoDock Vina predicts binding affinities to targets (e.g., fungal CYP51 for antifungal activity) .

- SAR studies : Fluorine or methyl groups at specific positions enhance membrane permeability, as shown in pyrazole-triazole hybrids .

Basic Research Question

- Data refinement : SHELXL refines occupancy ratios for disordered atoms (common in propargyl groups) .

- Visualization : WinGX integrates ORTEP for thermal ellipsoid plots and Mercury for packing diagrams .

- Validation : PLATON checks for voids, twinning, and hydrogen-bonding networks .

Advanced Tip : For twinned crystals, SHELXD (via Patterson methods) resolves phase problems in low-symmetry space groups .

What strategies mitigate regiochemical challenges in triazole synthesis?

Advanced Research Question

- Protecting groups : Propargyl ethers prevent undesired 1,5-regioisomers during CuAAC .

- Microwave irradiation : Enhances kinetic control for 1,4-triazole dominance (>90%) .

- Steric directing groups : Bulky substituents (e.g., tert-butyl) bias azide orientation .

Example : used tert-butyl esters to direct 1,4-selectivity in triazole-carboxylates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。